N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide
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Overview
Description
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide: is an organic compound characterized by the presence of a chlorobenzyl group, a sulfanyl linkage, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide typically involves multiple steps:
Formation of the Chlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol reagent under basic conditions to form the chlorobenzyl sulfanyl intermediate.
Coupling with Benzenecarboxamide: The intermediate is then reacted with benzenecarboxamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of these steps to increase yield and purity. This can include the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Reagents: Sodium methoxide, potassium cyanide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound may be used in the study of biological processes and interactions due to its unique structure.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide
- N-(2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl)-4-fluorobenzenesulfonamide
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-18(2,22-12-14-8-10-16(19)11-9-14)13-20-17(21)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMAQBYCKNSAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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